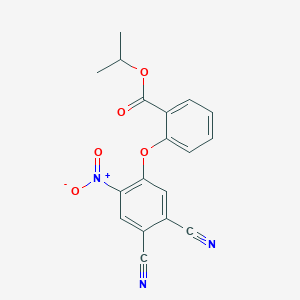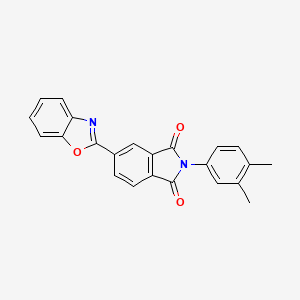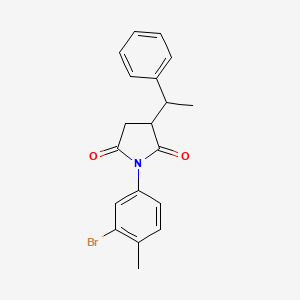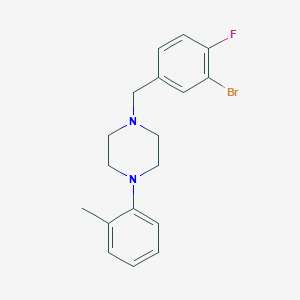![molecular formula C19H17N3O4 B6059761 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa.
科学研究应用
MQPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, MQPA has been shown to have anticoagulant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of thrombotic and inflammatory diseases. In biotechnology, MQPA has been used as a serine protease inhibitor in the purification and analysis of proteins. In material science, MQPA has been used as a building block for the synthesis of novel polymers and materials.
作用机制
MQPA is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. It acts by binding to the active site of these enzymes and blocking their ability to cleave peptide bonds. This results in the inhibition of blood clotting and inflammation.
Biochemical and Physiological Effects:
MQPA has been shown to have several biochemical and physiological effects. It inhibits blood clotting by inhibiting the activity of thrombin and factor Xa. It also has anti-inflammatory effects by inhibiting the activity of trypsin and other serine proteases involved in inflammation. MQPA has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
MQPA has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also stable and easy to synthesize, making it readily available for research purposes. However, one limitation of using MQPA in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that does not occur naturally in the body.
未来方向
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based therapeutics for the treatment of thrombotic and inflammatory diseases. Another area of interest is the use of MQPA as a tool for studying the role of serine proteases in various biological processes. Additionally, there is potential for the development of novel polymers and materials based on the structure of MQPA. Overall, MQPA is a promising compound with significant potential for future research and applications.
合成方法
MQPA can be synthesized using a multistep process that involves the reaction of 2-methylquinoline-4-carboxaldehyde with 4-nitrophenol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with ethyl chloroacetate to form N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetate. Finally, the ester is hydrolyzed to form MQPA.
属性
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-13-10-14(17-4-2-3-5-18(17)21-13)11-20-19(23)12-26-16-8-6-15(7-9-16)22(24)25/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTJLYKPSIGFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)


![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)



![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)